30-Day Mortality Reduction: Levosimendan vs. Dobutamine in ADHF Patients
In a systematic review and meta-analysis of eight randomized controlled trials encompassing 1,973 adult patients with acute decompensated heart failure (ADHF), levosimendan significantly reduced 30-day all-cause mortality compared with dobutamine [1]. The analysis employed a random-effects model and reported moderate certainty of evidence for the mortality endpoint. This represents one of the few instances where an inotropic agent demonstrates a survival advantage over an active comparator in ADHF, a patient population where dobutamine use has been associated with increased mortality signals in observational studies.
| Evidence Dimension | 30-day all-cause mortality |
|---|---|
| Target Compound Data | Odds Ratio (OR) 0.53 (95% CI: 0.31–0.91) |
| Comparator Or Baseline | Dobutamine (reference OR = 1.00) |
| Quantified Difference | 47% relative reduction in odds of 30-day mortality (OR 0.53) |
| Conditions | Meta-analysis of 8 RCTs (n=1,973); random-effects model; ADHF patients; I² = 27% for heterogeneity |
Why This Matters
This survival benefit directly informs therapeutic selection in critically ill ADHF populations where mortality reduction is the paramount clinical objective, and may influence formulary inclusion decisions for institutions prioritizing outcomes-based procurement.
- [1] Parente HA, Oliveira MSS, Cordeiro JVF, Sforza LM, Salgado DR, Magliano C. Levosimendan versus dobutamine in acute decompensated heart failure: systematic review and meta-analysis of randomised controlled trials. Heart. 2025 (epub ahead of print). View Source
